molecular formula C9H17BO4 B14139660 2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane CAS No. 75927-50-3

2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane

Cat. No.: B14139660
CAS No.: 75927-50-3
M. Wt: 200.04 g/mol
InChI Key: QZJOJDYBSFAPCX-UHFFFAOYSA-N
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Description

2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane is a boron-containing compound that features a dioxaborolane ring and a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane typically involves the reaction of a dioxolane derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs for cancer therapy due to its ability to form stable complexes with biomolecules.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.

Mechanism of Action

The mechanism of action of 2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various biomolecules. The boron atom can interact with hydroxyl and amino groups, forming boronate esters or boron-nitrogen complexes. These interactions can disrupt biological pathways, making the compound useful in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane is unique due to the presence of both a dioxolane ring and a boron atom. This combination imparts distinct chemical properties, such as the ability to participate in boron-specific reactions and form stable complexes with biomolecules, making it valuable in various scientific and industrial applications .

Properties

CAS No.

75927-50-3

Molecular Formula

C9H17BO4

Molecular Weight

200.04 g/mol

IUPAC Name

2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C9H17BO4/c1-9(11-5-6-12-9)3-2-4-10-13-7-8-14-10/h2-8H2,1H3

InChI Key

QZJOJDYBSFAPCX-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)CCCC2(OCCO2)C

Origin of Product

United States

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